

4-Amino-2,3-difluorobenzonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2,3-difluorobenzonitrile

Cat. No.: B053060

[Get Quote](#)

Technical Guide: 4-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a nitrile group, and two vicinal fluorine atoms on the benzene ring, imparts distinct chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a summary of its known chemical properties, a proposed synthesis protocol based on a closely related isomer, and an overview of its potential applications.

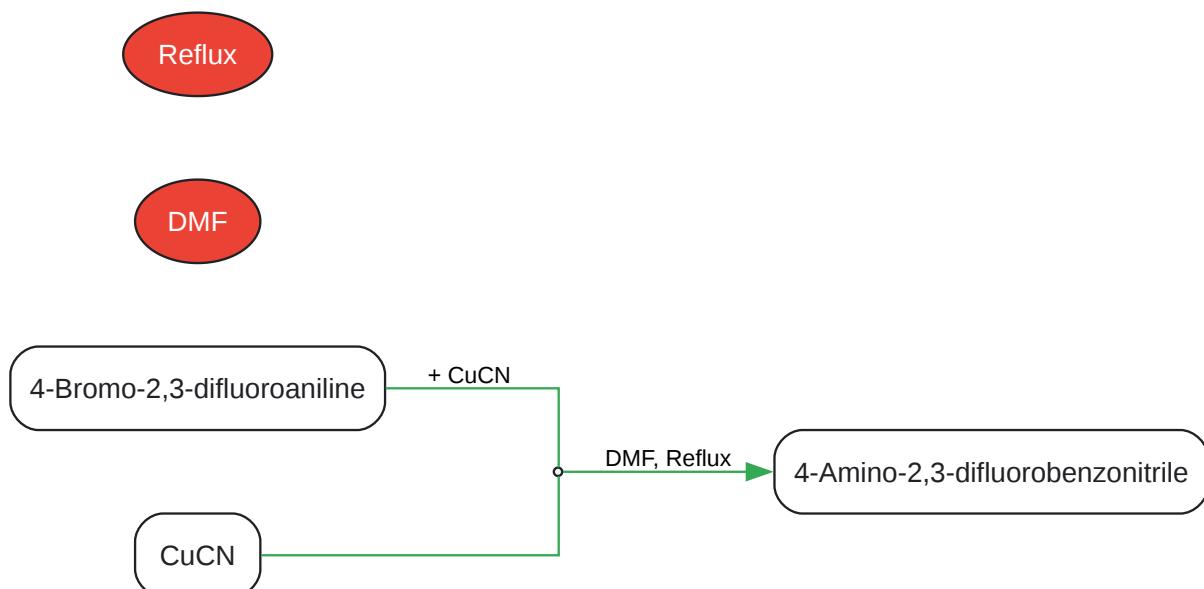
Chemical Properties

The fundamental chemical and physical properties of **4-Amino-2,3-difluorobenzonitrile** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value
Molecular Formula	C ₇ H ₄ F ₂ N ₂ [1]
Molecular Weight	154.12 g/mol
CAS Number	112279-71-7 [1]
Appearance	Off-white to yellow powder
Melting Point	108-110 °C
Boiling Point	269 °C
Flash Point	116 °C
Density	1.36 g/cm ³
Solubility	Soluble in many organic solvents

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Amino-2,3-difluorobenzonitrile** is not readily available in public databases. Researchers should perform their own spectral analysis for full characterization upon synthesis or acquisition. For reference, the expected spectral features would include:


- ¹H NMR: Signals corresponding to the aromatic protons and the amine protons.
- ¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and carbons bonded to fluorine, which would exhibit C-F coupling.
- ¹⁹F NMR: Signals for the two fluorine atoms on the aromatic ring.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C≡N stretching of the nitrile, and C-F stretching.
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

Proposed Synthesis of 4-Amino-2,3-difluorobenzonitrile

Disclaimer: The following protocol is adapted from a documented synthesis of the isomeric 4-amino-3,5-difluorobenzonitrile and has not been experimentally verified for the synthesis of **4-Amino-2,3-difluorobenzonitrile**.^[2] This procedure should be considered a starting point and may require significant optimization and validation.

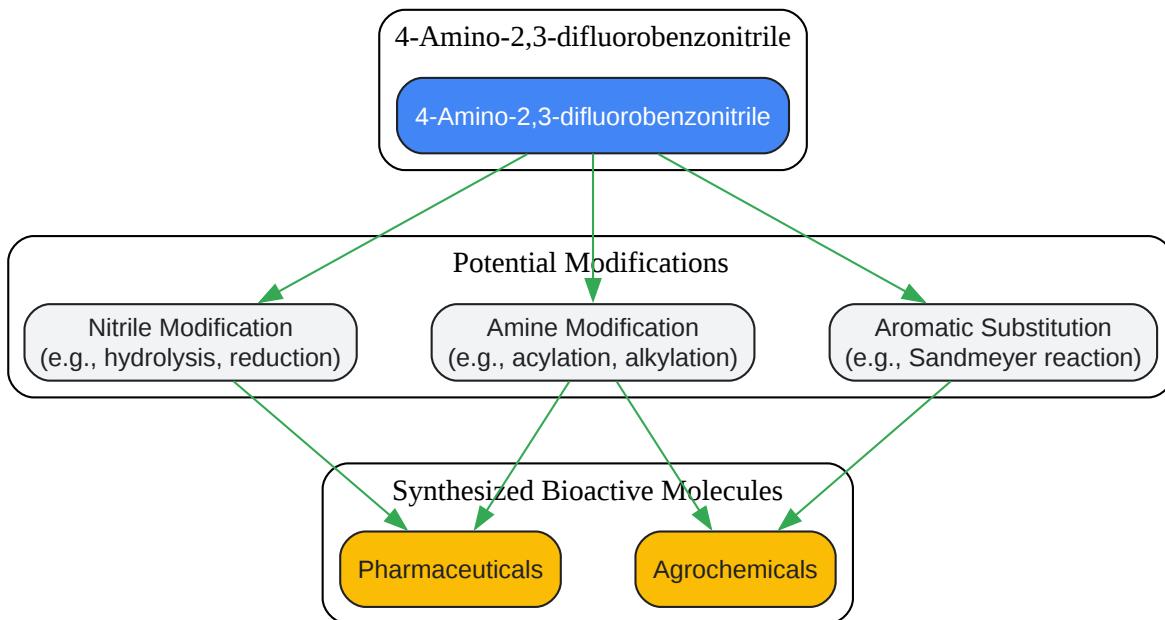
Reaction Scheme:

[Click to download full resolution via product page](#)

A proposed synthetic route.

Materials:

- 4-Bromo-2,3-difluoroaniline
- Copper(I) cyanide (CuCN)
- Dimethylformamide (DMF)


- Ammonium hydroxide (NH₄OH) solution (e.g., 18%)
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na₂SO₄)
- Silica gel

Procedure:

- In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,3-difluoroaniline and 3 equivalents of copper(I) cyanide in dimethylformamide.
- Heat the mixture to reflux and maintain for 24 hours.
- Cool the reaction mixture to room temperature.
- Carefully add an 18% ammonium hydroxide solution and filter the resulting mixture.
- Extract the filtrate with ethyl acetate.
- Wash the combined organic phases with ammonium hydroxide solution, deionized water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel chromatography to yield **4-Amino-2,3-difluorobenzonitrile**.

Applications in Drug Discovery and Organic Synthesis

4-Amino-2,3-difluorobenzonitrile is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The presence of multiple functional groups allows for a variety of chemical transformations.

[Click to download full resolution via product page](#)

Role as a chemical intermediate.

The amino group can be readily acylated, alkylated, or diazotized to introduce a variety of other functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atoms influence the electronic properties of the ring and can enhance the metabolic stability and binding affinity of derivative compounds, a desirable feature in drug design.

Safety and Handling

4-Amino-2,3-difluorobenzonitrile should be handled with appropriate personal protective equipment in a well-ventilated area. It is reported to be an irritant to the eyes, skin, and respiratory system.^[1] Avoid formation of dust and aerosols. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [4-Amino-2,3-difluorobenzonitrile chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053060#4-amino-2-3-difluorobenzonitrile-chemical-properties\]](https://www.benchchem.com/product/b053060#4-amino-2-3-difluorobenzonitrile-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com